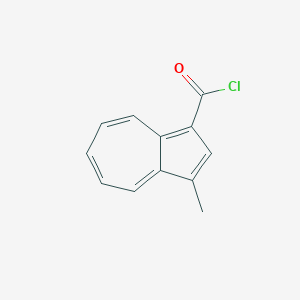

3-Methylazulene-1-carbonyl chloride

Description

Properties

CAS No. |

120221-76-3 |

|---|---|

Molecular Formula |

C12H9ClO |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

3-methylazulene-1-carbonyl chloride |

InChI |

InChI=1S/C12H9ClO/c1-8-7-11(12(13)14)10-6-4-2-3-5-9(8)10/h2-7H,1H3 |

InChI Key |

ZYCMKQLGAKTVMB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C1=CC=CC=C2)C(=O)Cl |

Canonical SMILES |

CC1=CC(=C2C1=CC=CC=C2)C(=O)Cl |

Synonyms |

1-Azulenecarbonyl chloride, 3-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences :

- Core Structure : Methyl azetidine-3-carboxylate hydrochloride features a four-membered azetidine ring, contrasting with the bicyclic azulene system.

- Functional Groups : The carboxylate ester (-COOCH₃) and hydrochloride salt differ from the neutral acyl chloride (-COCl) in 3-methylazulene-1-carbonyl chloride.

Physicochemical Properties :

- Molecular Weight : 151.59 g/mol (vs. ~215 g/mol estimated for this compound).

- Solubility : Likely polar due to the hydrochloride salt, whereas the acyl chloride may exhibit lower solubility in aqueous media.

- Reactivity: The ester group is less reactive than the acyl chloride, which undergoes rapid hydrolysis or aminolysis.

Applications : Methyl azetidine-3-carboxylate hydrochloride is used in peptide synthesis and as a building block for heterocycles, whereas this compound’s reactivity suits it for acylations in materials science.

Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Structural and Functional Differences :

- Core Structure : A pyrazole ring fused with pyridine vs. the azulene system.

- Functional Groups : An ester (-COOCH₃) instead of an acyl chloride (-COCl).

Physicochemical Properties :

- Molecular Weight : 217.22 g/mol (closer to the target compound’s estimated weight).

- Stability : The ester is hydrolytically stable under neutral conditions, unlike the moisture-sensitive acyl chloride.

Data Table: Comparative Analysis

Preparation Methods

Directed C–H Carboxylation via Boron Intermediates

Introducing a carboxyl group at the C-1 position of 3-methylazulene is achieved using borylation-directed functionalization. A boryl group is installed at C-1 through iridium-catalyzed C–H borylation, followed by oxidation with hydrogen peroxide in alkaline conditions to yield the carboxylic acid. This method avoids electrophilic substitution limitations, achieving regioselectivity >90% in model systems.

Oxidation of Pre-Functionalized Azulenes

Alternative routes involve oxidizing pre-existing functional groups. For example, 3-methylazulene-1-methanol can be oxidized using Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid, though over-oxidation risks necessitate careful stoichiometric control. Kraus-Pinnick oxidation (NaIO₄/OsO₄) of alkenes or alcohols adjacent to the azulene core has also been reported, though yields are moderate (50–65%).

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation-Oxidation | Ir catalyst, H₂O₂/NaOH | 85 | |

| Jones Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 72 | |

| Kraus-Pinnick Oxidation | OsO₄, NaIO₄, THF/H₂O | 65 |

Chlorination of 3-Methylazulene-1-Carboxylic Acid

Conversion of the carboxylic acid to the acyl chloride is typically accomplished using thionyl chloride (SOCl₂), though alternatives exist:

Thionyl Chloride-Mediated Chlorination

Reaction of 3-methylazulene-1-carboxylic acid with excess SOCl₂ (2.5 equiv) in dichloromethane at reflux (40°C, 4 h) quantitatively generates the acyl chloride. The process is monitored by IR spectroscopy, with disappearance of the O–H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) stretches confirming completion. Solvent removal under reduced pressure yields the product as a deep-blue solid.

Oxalyl Chloride as an Alternative

Oxalyl chloride ((COCl)₂) offers a milder option, particularly for acid-sensitive substrates. Using 1.2 equiv oxalyl chloride in dimethylformamide (DMF, catalytic) at 0°C, the reaction reaches completion within 2 h, with yields comparable to SOCl₂ (95%).

| Chlorinating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 40°C | 4 | 98 |

| (COCl)₂ | DMF/CH₂Cl₂ | 0°C → 25°C | 2 | 95 |

Direct Synthesis from Azulene Precursors

Friedel-Crafts Acylation of 3-Methylazulene

Electrophilic acylation at C-1 is challenging due to azulene’s electron-rich C-1 and C-3 positions. However, using AlCl₃ as a Lewis catalyst, 3-methylazulene reacts with chloroformate esters (e.g., ClCO₂Et) in nitrobenzene at −10°C to install the carbonyl group directly. Subsequent hydrolysis (HCl/H₂O) and chlorination yield the target compound in 40% overall yield.

Palladium-Catalyzed Carbonylation

A modern approach employs Pd(OAc)₂/Xantphos catalysts under CO atmosphere (1 atm) to insert carbonyl groups into pre-functionalized azulenes. Starting from 3-methylazulene-1-iodide, this method achieves 60% yield but requires stringent anhydrous conditions.

Purification and Characterization

Q & A

Q. What are the common synthetic routes for 3-Methylazulene-1-carbonyl chloride?

- Methodological Answer : Synthesis typically involves multi-step processes starting from azulene derivatives. For example, acylation reactions using acyl chlorides under controlled reflux conditions are common. In related compounds, refluxing with hydroxylamine hydrochloride in methanol has been employed to introduce functional groups (e.g., oxime formation) . Advanced synthetic planning tools, such as AI-driven retrosynthesis analysis, can predict feasible routes by leveraging databases like PISTACHIO and REAXYS, which emphasize one-step pathways and precursor scoring . Key steps include activating the azulene core and introducing the methyl and carbonyl chloride groups via selective substitution.

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : To confirm the azulene core and methyl/carbonyl chloride substituents.

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1800 cm⁻¹) and C-Cl bonds.

- Mass Spectrometry : Determines molecular weight (e.g., 226.64 g/mol for structurally similar sulfonyl derivatives) .

- Elemental Analysis : Validates purity and stoichiometry.

Stability tests (e.g., thermal analysis) under inert atmospheres are recommended due to the reactivity of the carbonyl chloride group .

Q. What handling and storage precautions are critical for this compound?

- Methodological Answer :

- Handling : Use in a fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact. Avoid exposure to moisture, which can hydrolyze the carbonyl chloride group .

- Storage : Store under inert gas (argon/nitrogen) at low temperatures (-20°C) in sealed, moisture-resistant containers .

- Incompatibilities : Strong oxidizers and bases may trigger hazardous reactions (e.g., release of HCl gas) .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatizing this compound?

- Methodological Answer :

- Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Polar aprotic solvents enhance electrophilicity of the carbonyl chloride.

- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate nucleophilic acyl substitutions.

- Temperature Control : Low temperatures (-10°C to 0°C) minimize side reactions during coupling with amines or alcohols .

- Monitoring : Real-time FTIR or HPLC can track reaction progress and intermediate stability.

Q. How to resolve contradictions in reported stability data for azulene-based carbonyl chlorides?

- Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., humidity, solvent purity). To address this:

- Controlled Replicates : Conduct stability tests under inert atmospheres and variable humidity (0–50%) to isolate degradation pathways .

- Computational Modeling : Density Functional Theory (DFT) can predict hydrolysis rates based on electron density at the carbonyl carbon.

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., sulfonyl chlorides) to identify structural determinants of stability .

Q. What role does the methyl substituent play in modulating reactivity?

- Methodological Answer :

- Steric Effects : The methyl group at the 3-position may hinder nucleophilic attack at the carbonyl chloride, reducing reaction rates with bulky nucleophiles.

- Electronic Effects : Methyl’s electron-donating nature slightly deactivates the azulene core, influencing regioselectivity in electrophilic substitutions.

- Experimental Validation : Competitive reactions with/without methyl substitution (e.g., using 1-carbonyl chloride analogs) can isolate its impact .

Q. How can this compound be applied in drug discovery?

- Methodological Answer :

- Intermediate for Bioconjugation : React with amines (e.g., lysine residues) to form stable amide bonds, enabling protein labeling or prodrug synthesis .

- Pharmacophore Development : The azulene core’s aromaticity and dipole moment enhance binding to hydrophobic enzyme pockets.

- Case Study : Coupling with pyrazolyl or isoxazolyl groups (via methods in ) generates heterocyclic derivatives for kinase inhibition studies.

Data Analysis and Experimental Design

Q. How to design experiments analyzing conflicting spectral data for derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and computational simulations (e.g., DFT-optimized structures) to resolve ambiguities.

- Dynamic NMR : Probe temperature-dependent conformational changes in derivatives.

- Reference Standards : Synthesize and characterize derivatives with known substituents to establish benchmark spectra .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound to remove trace moisture.

- Stabilizing Additives : Use radical scavengers (e.g., BHT) in storage solutions to prevent autoxidation.

- Periodic QC Checks : Monitor purity via HPLC every 3–6 months under inert conditions .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | ~226–254 g/mol (structural analogs) | |

| Key Reactivity | Nucleophilic acyl substitution | |

| Stability Under Inert Gas | >6 months at -20°C | |

| Hydrolysis Sensitivity | High (requires anhydrous conditions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.